molecular formula C8H14N2O B13489709 Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole

Tetrahydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole

Cat. No.: B13489709
M. Wt: 154.21 g/mol
InChI Key: YEAQKYKUYPSKFY-UHFFFAOYSA-N
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Description

3-oxa-7,10-diazatricyclo[3330,1,5]undecane is a complex organic compound with a unique tricyclic structure It is known for its stability and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane: This compound has a similar tricyclic structure but with different functional groups.

    3,7-Diazatricyclo[3.3.3.0,1,5]undecane: Another related compound with a similar core structure but different substituents.

Uniqueness

3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. Its stability and potential for diverse applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3-oxa-7,10-diazatricyclo[3.3.3.01,5]undecane

InChI

InChI=1S/C8H14N2O/c1-7-2-10-4-8(7,3-9-1)6-11-5-7/h9-10H,1-6H2

InChI Key

YEAQKYKUYPSKFY-UHFFFAOYSA-N

Canonical SMILES

C1C23CNCC2(CN1)COC3

Origin of Product

United States

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